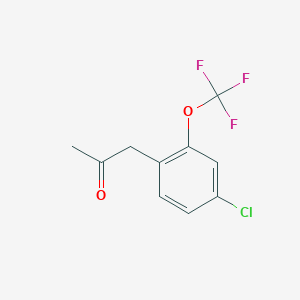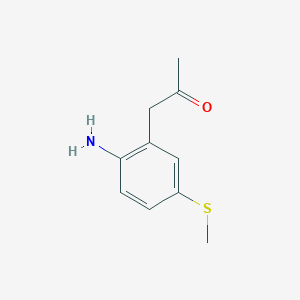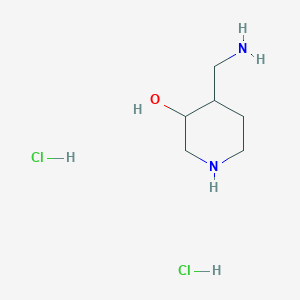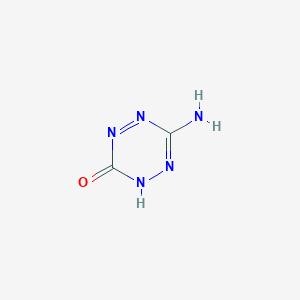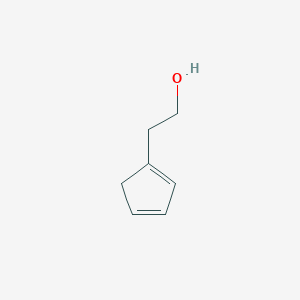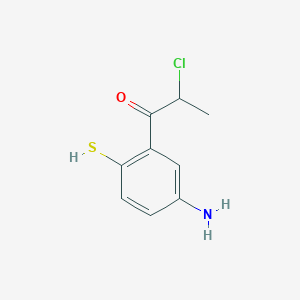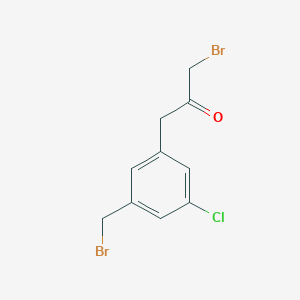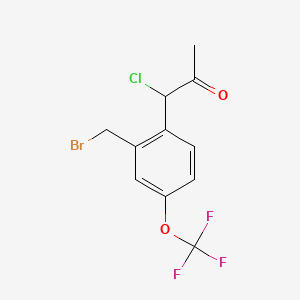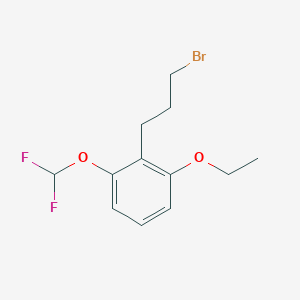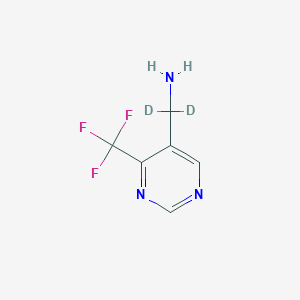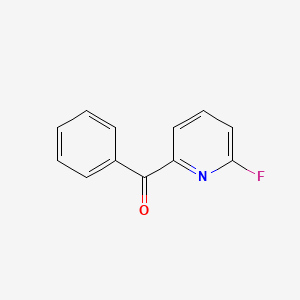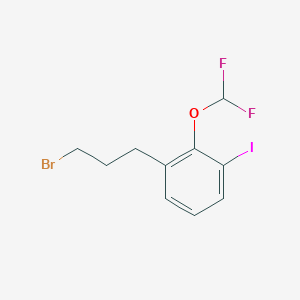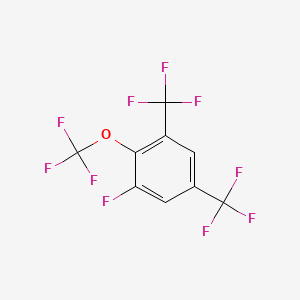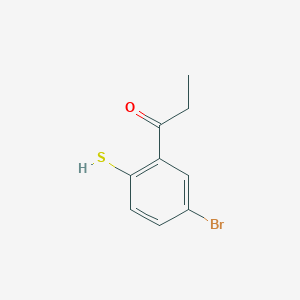
Cyclopropyl(2,3-difluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(2,3-difluorophenyl)methanol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclopropyl group attached to a 2,3-difluorophenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,3-difluorophenyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative. One common method involves the reaction of 2,3-difluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl(2,3-difluorophenyl)methane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Cyclopropyl(2,3-difluorophenyl)carboxylic acid.
Reduction: Cyclopropyl(2,3-difluorophenyl)methane.
Substitution: Cyclopropyl(2-methoxy-3-difluorophenyl)methanol.
科学的研究の応用
Cyclopropyl(2,3-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
作用機序
The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
類似化合物との比較
- Cyclopropyl(3,4-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methanol
- Cyclopropyl(2,3-dichlorophenyl)methanol
Comparison: Cyclopropyl(2,3-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
特性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
cyclopropyl-(2,3-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
InChIキー |
YBQPQMIWUJVVKA-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=C(C(=CC=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


